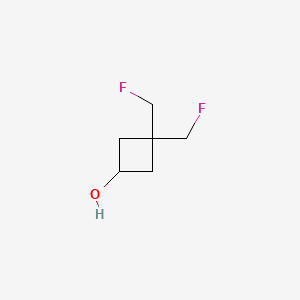

3,3-Bis(fluoromethyl)cyclobutanol

Description

Significance of Fluorine in Contemporary Organic and Medicinal Chemistry Research

The introduction of fluorine into organic molecules is a widely used strategy in modern drug discovery and materials science. acs.orgtandfonline.com It is estimated that approximately 20-30% of all pharmaceuticals contain at least one fluorine atom. numberanalytics.com This prevalence is due to the unique properties that fluorine imparts upon a molecule. nih.gov

Fluorine's high electronegativity (3.98 on the Pauling scale) and low polarizability are key to its influence on molecular properties. numberanalytics.comnih.gov The strong electron-withdrawing capability of fluorine can stabilize molecular orbitals and influence the acidity or basicity of nearby functional groups. nih.gov For instance, the introduction of fluorine can lower the pKa of a neighboring group. researchgate.net This electronic effect can also impact the reactivity and stability of the molecule. acs.org

From a steric perspective, the fluorine atom is relatively small, with a van der Waals radius of 1.47 Å, which is only slightly larger than that of hydrogen (1.20 Å). rsc.org This allows fluorine to act as a mimic for hydrogen in some contexts, yet its presence can lead to significant conformational changes due to electrostatic interactions and the so-called "β-fluorine effect," which can influence the stereochemistry of reactions at adjacent centers. acs.orgnih.gov

Fluoroalkyl groups, such as the trifluoromethyl (CF3) group, are frequently incorporated into bioactive molecules to enhance their properties. bioorganica.com.ua These groups can significantly increase a molecule's metabolic stability by blocking sites susceptible to enzymatic degradation. wikipedia.org The introduction of a fluoroalkyl group can also modulate a molecule's lipophilicity, which in turn affects its solubility, membrane permeability, and pharmacokinetic profile. acs.orgwikipedia.orgyoutube.com For example, replacing a tert-butyl group with a 1-trifluoromethyl-cyclobutyl group has been explored as a strategy to create metabolically improved alternatives in drug design. nih.gov

The Cyclobutane (B1203170) Motif as a Conformationally Restricted Scaffold

Small ring systems, particularly cyclobutanes, are valuable scaffolds in medicinal chemistry due to their ability to impart conformational restriction on a molecule. researchgate.netnih.gov This rigidity can lead to a more defined three-dimensional structure, which is often crucial for potent and selective binding to biological targets. researchgate.net

The puckered nature of the cyclobutane ring provides a defined spatial arrangement for its substituents. nih.gov This inherent three-dimensionality allows for precise stereochemical control during synthesis and can be used to orient functional groups in specific vectors, which is a key aspect of rational drug design. researchgate.netru.nl The conformational restriction of the cyclobutane scaffold helps to "pre-organize" a molecule for binding to its target, potentially increasing potency and reducing off-target effects. nih.gov

Cyclobutane possesses significant ring strain, calculated to be around 26.3 kcal/mol. masterorganicchemistry.comwikipedia.org This strain arises from a combination of angle strain, due to the deviation of its C-C-C bond angles (around 88°) from the ideal tetrahedral angle of 109.5°, and torsional strain from the eclipsing of hydrogen atoms. masterorganicchemistry.comlibretexts.org To alleviate some of this torsional strain, cyclobutane adopts a puckered or "butterfly" conformation. libretexts.org While this strain makes the ring more reactive than its acyclic or larger-ring counterparts, it also provides a thermodynamic driving force for certain synthetic transformations. masterorganicchemistry.comwikipedia.org It is noteworthy that the introduction of fluorine atoms can alter the puckering of the cyclobutane ring. acs.org

Contextualizing 3,3-Bis(fluoromethyl)cyclobutanol within the Landscape of Fluorinated Cyclobutanes

The compound 3,3-Bis(fluoromethyl)cyclobutanol represents a specific example within the broader class of fluorinated cyclobutanes. Its structure combines the key features discussed above: a conformationally restricted cyclobutane ring and two fluoromethyl groups. The presence of the hydroxyl group provides a handle for further chemical modification, making it a potentially valuable building block for the synthesis of more complex molecules. While specific research detailing the synthesis and properties of 3,3-Bis(fluoromethyl)cyclobutanol is not widely available in the public domain, its structure is emblematic of the types of fluorinated scaffolds being explored in modern chemical research for their potential to create novel and improved chemical entities. The synthesis of related structures, such as other substituted fluorinated cyclobutanes, often involves multi-step sequences starting from commercially available precursors. researchgate.netnih.govacs.org

Structure

3D Structure

Properties

IUPAC Name |

3,3-bis(fluoromethyl)cyclobutan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F2O/c7-3-6(4-8)1-5(9)2-6/h5,9H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIJYUCYIYBQKMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(CF)CF)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,3 Bis Fluoromethyl Cyclobutanol and Analogous Fluorinated Cyclobutanols

Overview of Established Strategies for Fluorinated Cyclobutane (B1203170) Synthesis

The construction of fluorinated cyclobutane rings relies on a range of synthetic strategies, often involving the introduction of fluorine at an early or late stage of the synthesis. A primary method for creating the cyclobutane core is through [2+2] cycloaddition reactions, including thermal and photochemical variants. nih.gov These reactions can unite two alkene fragments, with at least one bearing a fluorine substituent or a group that can be later converted to a fluorine-containing moiety.

Another significant strategy involves the manipulation of pre-existing cyclic systems. For instance, bicyclo[1.1.0]butanes (BCBs) have emerged as versatile starting materials for synthesizing a variety of substituted cyclobutanes. acs.org Their high ring strain allows them to undergo reactions with a wide array of nucleophiles and electrophiles, leading to diverse cyclobutane structures. acs.org

Furthermore, the functionalization of readily available cyclobutane precursors, such as cyclobutanones or cyclobutanecarboxylic acids, is a common and effective approach. These methods include nucleophilic additions to carbonyls, ring-opening reactions of bicyclic systems, and the conversion of functional groups like carboxylic acids into fluorinated substituents. acs.orgacs.org Asymmetric organocatalysis has also enabled the synthesis of chiral cyclobutane derivatives with high stereoselectivity through annulation reactions. bohrium.com

Advanced Synthetic Approaches to Fluoromethyl-Substituted Cyclobutane Derivatives

The introduction of fluoromethyl (-CH2F) and bis(fluoromethyl) groups onto a cyclobutane ring requires specific and often advanced synthetic tactics. These methods can be broadly categorized as direct or indirect.

Direct and Indirect Methods for Introducing Fluoromethyl Groups

Indirect methods are more common and typically involve the conversion of a pre-existing functional group into a fluoromethyl group. A classic example is the nucleophilic substitution of a leaving group, such as a tosylate or mesylate, derived from a hydroxymethyl group. Reagents like tetramethylammonium (B1211777) fluoride (B91410) (TMAF) are employed for this type of transformation. researchgate.net This approach allows for the controlled introduction of a single fluorine atom.

Direct methods for fluoromethylation are less common but represent an area of active research. These strategies aim to introduce the -CH2F group in a single step from a C-H bond or other functionalities, though this remains a significant challenge in synthetic chemistry.

A powerful indirect strategy for creating fluoroalkyl groups involves the hydroboration of fluorinated alkenes. For example, the rhodium-catalyzed asymmetric hydroboration of gem-difluorinated cyclobutenes with pinacolborane (HBPin) yields chiral gem-difluorinated α-boryl cyclobutanes. bohrium.comnih.gov These versatile organoboron intermediates can then be further functionalized to introduce other groups, providing a platform for creating diverse fluorinated cyclobutane derivatives. bohrium.comnih.gov

Specific Routes for gem-Bis(fluoromethyl) Substitution on Cyclobutane Rings

The synthesis of a gem-bis(fluoromethyl)cyclobutane, such as the core of 3,3-bis(fluoromethyl)cyclobutanol, presents a unique challenge. A logical synthetic route would start from a cyclobutane precursor with two functional groups at the C-3 position. A suitable starting material would be a diethyl 3,3-cyclobutanedicarboxylate. This diester can be reduced to the corresponding diol, 3,3-bis(hydroxymethyl)cyclobutanol, using a strong reducing agent like lithium aluminum hydride. The resulting primary alcohol groups can then be converted into good leaving groups, such as tosylates or mesylates. Subsequent nucleophilic fluorination of this bis-tosylate with a fluoride source like potassium fluoride in combination with a phase-transfer catalyst or using a more soluble reagent like TMAF would yield the desired gem-bis(fluoromethyl) arrangement.

Another approach focuses on building the fluorinated motif early. The synthesis of gem-difluorocyclobutanes often starts from 3,3-difluorocyclobutanone (B595554). acs.org While this precursor leads to a difluoro (-CF2-) group rather than a bis(fluoromethyl) (-C(CH2F)2) group, the strategies used to functionalize it are instructive. For instance, the addition of organometallic reagents to the ketone is complicated by potential HF elimination. The use of less basic organolanthanum reagents has been shown to successfully add carbon nucleophiles to form 1-substituted-3,3-difluorocyclobutanols, preventing undesired side reactions. acs.org

| Starting Material Precursor | Key Transformation | Resulting Motif | Reference |

| Diethyl 3,3-cyclobutanedicarboxylate | Reduction -> Tosylation -> Nucleophilic Fluorination | gem-Bis(fluoromethyl) | - |

| gem-Difluorinated Cyclobutene (B1205218) | Rh-catalyzed Asymmetric Hydroboration | Chiral gem-Difluorinated α-Boryl Cyclobutane | bohrium.comnih.gov |

| 3,3-Difluorocyclobutanone | Nucleophilic Addition with Organolanthanum Reagents | 1-Substituted-3,3-difluorocyclobutanol | acs.org |

Key Reaction Transformations Utilized in the Synthesis of 3,3-Bis(fluoromethyl)cyclobutanol

Two principal types of fluorination reactions are paramount for the synthesis of fluorinated cyclobutanols: nucleophilic fluorination and deoxofluorination.

Nucleophilic Fluorination Reactions

Nucleophilic fluorination is a cornerstone of organofluorine chemistry, typically involving the displacement of a leaving group by a fluoride ion in an S_N2 reaction. ucla.edu This method is highly relevant for converting hydroxyl groups (via sulfonate esters) into fluorides.

Key aspects of nucleophilic fluorination include:

Fluoride Source: The choice of fluoride source is critical. Simple metal fluorides like potassium fluoride (KF) are inexpensive but often require harsh conditions and phase-transfer catalysts due to low solubility and nucleophilicity. nih.gov More reactive and soluble sources like cesium fluoride (CsF), or anhydrous tetralkylammonium fluorides such as tetramethylammonium fluoride (Me4NF) or tetrabutylammonium (B224687) fluoride (TBAF), often provide higher yields under milder conditions. researchgate.netnih.gov

Leaving Group: The reaction's success depends heavily on having a good leaving group. For converting alcohols to fluorides, the hydroxyl group is first transformed into a sulfonate ester (e.g., tosylate, mesylate, or triflate), which is then displaced by the fluoride nucleophile. ucla.edu

Catalysis: Recent advances have introduced catalytic methods for nucleophilic fluorination. For example, a cyclometallated rhodium complex has been shown to catalyze the conversion of acyl chlorides to acyl fluorides using a silver fluoride source. hw.ac.uk While this applies to acyl halides, it highlights the ongoing development of catalytic systems to make fluorination more efficient and sustainable. hw.ac.uk

| Fluoride Reagent | Common Application | Characteristics | Reference |

| Potassium Fluoride (KF) | S_NAr, Alkyl halide fluorination | Inexpensive, low solubility, often requires high temperatures and phase-transfer catalysts. | nih.gov |

| Cesium Fluoride (CsF) | S_NAr, Alkyl halide fluorination | More reactive than KF, but higher cost. | nih.gov |

| Tetramethylammonium Fluoride (TMAF) | Nucleophilic substitution on sulfonates | Highly reactive, soluble, suitable for converting alcohols (via sulfonates) to fluorides. | researchgate.net |

| Silver Fluoride (AgF) | Used with catalysts | Employed in catalytic cycles, for example with Rhodium complexes. | hw.ac.uk |

Deoxofluorination Protocols

Deoxofluorination is a powerful technique for converting carbonyl compounds and alcohols directly into fluorinated analogues. This process involves replacing C-O bonds with C-F bonds.

Key reagents and transformations include:

Sulfur Tetrafluoride (SF4): A classic but highly toxic and reactive gas used to convert carboxylic acids into trifluoromethyl (-CF3) groups and ketones into difluoro (-CF2-) groups. nih.govacs.org This transformation has been successfully applied to cyclobutane carboxylic acids to produce trifluoromethyl cyclobutanes on a multi-gram scale. nih.govacs.org

DAST and Analogs: Diethylaminosulfur trifluoride (DAST) and its more thermally stable derivatives, such as Morph-DAST (morpholinosulfur trifluoride), are widely used liquid reagents that convert alcohols to monofluorides and aldehydes/ketones to gem-difluorides under milder conditions than SF4. researchgate.net These reagents are crucial for synthesizing a wide range of fluoroalkyl cyclobutane building blocks. researchgate.net

The conversion of a hydroxyl group in a cyclobutanol (B46151) to a fluorine atom using a reagent like DAST is a direct and efficient method for producing fluorocyclobutanes. Similarly, a cyclobutanone (B123998) can be converted to a gem-difluorocyclobutane using these reagents.

Transformation of Carboxylic Acid Moieties to Fluoroalkyl Groups (e.g., using SF₄/HF)

A robust method for introducing fluoroalkyl groups, particularly the trifluoromethyl (CF₃) group, involves the deoxofluorination of carboxylic acids. Sulfur tetrafluoride (SF₄), often in combination with hydrogen fluoride (HF) as a catalyst, is a powerful reagent for this transformation. This reaction converts a carboxylic acid moiety directly into a trifluoromethyl group. nih.govresearchgate.netacs.org

The general reaction is as follows: R-COOH + SF₄ → R-CF₃

This strategy has been successfully applied to cyclobutane carboxylic acids to produce CF₃-substituted cyclobutanes. acs.org The reaction typically requires elevated temperatures and is performed in a pressure vessel. While this method is highly effective for creating CF₃ groups, modifications would be necessary to synthesize monofluoromethyl (-CH₂F) groups. For the synthesis of a bis(fluoromethyl) compound, a precursor like cyclobutane-3,3-dicarboxylic acid would be required. The transformation of its two carboxylic acid groups would, however, lead to a bis(trifluoromethyl) derivative rather than the target bis(fluoromethyl) compound. A related approach for generating monofluoromethyl groups involves the nucleophilic fluorination of corresponding hydroxymethyl or sulfonate precursors. researchgate.net

Research has demonstrated the scalability of using SF₄ for fluorinating various cyclobutane carboxylic acids, achieving good yields on gram-to-multigram scales. nih.govacs.org

Table 1: Examples of Deoxofluorination of Cyclobutane Carboxylic Acids with SF₄

| Starting Material (Cyclobutane Carboxylic Acid) | Product (Trifluoromethyl Cyclobutane) | Yield (%) | Scale | Reference |

| 3-(p-nitrophenyl)cyclobutane-1-carboxylic acid | 1-(p-nitrophenyl)-3-(trifluoromethyl)cyclobutane | 75% | >5 g | acs.org |

| 3-(4-chlorophenyl)cyclobutane-1-carboxylic acid | 1-(4-chlorophenyl)-3-(trifluoromethyl)cyclobutane | 80% | >5 g | acs.org |

| 3-(thiophen-2-yl)cyclobutane-1-carboxylic acid | 2-(3-(trifluoromethyl)cyclobutyl)thiophene | 55% | 500 mg - 5 g | acs.org |

| 3-phenylcyclobutane-1-carboxylic acid | 1-phenyl-3-(trifluoromethyl)cyclobutane | 70% | >10 g | acs.org |

This table showcases the general applicability of SF₄ fluorination to cyclobutane systems, a foundational reaction for producing fluoroalkyl derivatives.

Multi-step Synthetic Sequences from Readily Available Precursors (e.g., cyclobutanone derivatives)

The synthesis of specifically substituted cyclobutanols like 3,3-Bis(fluoromethyl)cyclobutanol typically relies on multi-step sequences starting from readily available materials such as cyclobutanone or its derivatives. acs.orgacs.org These sequences allow for the precise installation of functional groups at desired positions.

A plausible synthetic route could begin with a precursor like 1,3-cyclobutanedione or a protected 3-oxocyclobutanecarboxylic acid. The core strategy involves introducing two one-carbon units at the C3 position, which can subsequently be converted to fluoromethyl groups.

A potential multi-step pathway can be outlined as follows:

Starting Material: A suitable starting point is a derivative of 3-oxocyclobutanone.

Carbon Elongation: Introduction of two carbon chains at the C3 position. This can be achieved through various C-C bond-forming reactions. For instance, a Wittig-type reaction or the addition of organometallic reagents to introduce two vinyl or allyl groups.

Functional Group Transformation: These newly introduced carbon chains are then converted into primary alcohols. For example, ozonolysis of double bonds followed by reductive workup would yield the corresponding diol.

Fluorination: The hydroxyl groups of the resulting diol are converted to fluorine. This is commonly achieved via a two-step process: activation of the alcohol (e.g., conversion to a tosylate or mesylate) followed by nucleophilic substitution with a fluoride source like tetramethylammonium fluoride (TMAF). researchgate.net

Reduction of Ketone: The final step involves the reduction of the cyclobutanone carbonyl group to the desired cyclobutanol using a reducing agent like sodium borohydride (B1222165).

An alternative approach starts with 3,3-difluorocyclobutanone, where a Grignard or organolithium reagent is added to the carbonyl to form the tertiary alcohol. acs.org While this provides a fluorinated cyclobutanol, it doesn't yield the specific bis(fluoromethyl) substitution pattern. However, it highlights the utility of cyclobutanone derivatives in building complex fluorinated structures.

Scalable Synthetic Protocols and Process Optimization for 3,3-Bis(fluoromethyl)cyclobutanol

Scaling up the synthesis of complex molecules like 3,3-Bis(fluoromethyl)cyclobutanol from laboratory-scale to gram or kilogram production requires significant process optimization. Key considerations include cost, safety, reagent availability, and purification efficiency.

Scalable syntheses for related fluorinated cyclobutane building blocks have been reported, providing a blueprint for potential large-scale production. acs.orgresearchgate.net For instance, the synthesis of various 3-fluoroalkyl cyclobutane-derived amines and carboxylic acids has been successfully performed on scales up to 50 grams. researchgate.net Similarly, the deoxofluorination of cyclobutane carboxylic acids using SF₄ has been demonstrated on scales exceeding 10 grams. acs.org

Key aspects for process optimization include:

Reagent Selection: Choosing cost-effective and safer reagents is paramount. For fluorination, while SF₄ is effective, it is a toxic gas. Alternative, easier-to-handle fluorinating agents like Morph-DAST (morpholinosulfur trifluoride) might be considered for nucleophilic substitution routes, although their cost on a large scale can be a factor. researchgate.net

Reaction Conditions: Optimization involves minimizing reaction times, reducing temperatures, and avoiding hazardous solvents. The use of flow chemistry can sometimes offer advantages in terms of safety and scalability for energetic or hazardous reactions.

Purification: Moving away from chromatographic purification towards crystallization or distillation is crucial for large-scale synthesis. For the final product and key intermediates, developing robust crystallization methods is a priority. For example, hydrochloride salt formation has been used to facilitate the purification of crude amine products in related syntheses. acs.org

Stereoselective Synthesis of Fluorinated Cyclobutanol Derivatives

The synthesis of fluorinated cyclobutanols with specific stereochemistry is a significant challenge that is crucial when these molecules are intended for biological applications. Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule.

Recent advances have focused on the catalytic asymmetric synthesis of fluorinated cyclobutanes. bohrium.comnih.govbohrium.com One powerful strategy is the rhodium-catalyzed asymmetric hydroboration of gem-difluorinated cyclobutenes. This method provides access to chiral gem-difluorinated α-boryl cyclobutanes with excellent regio- and enantioselectivity. These borylated intermediates are versatile building blocks that can be further transformed into a variety of enantioenriched fluorinated cyclobutane derivatives. bohrium.comnih.govbohrium.com

Table 2: Rhodium-Catalyzed Asymmetric Hydroboration for Chiral Fluorinated Cyclobutane Synthesis

| Substrate (gem-difluorocyclobutene) | Catalyst/Ligand | Product | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| 1-(4-methoxyphenyl)-3,3-difluorocyclobut-1-ene | [Rh(cod)₂]BF₄ / (R)-DTBM-SEGPHOS | Chiral gem-difluorinated α-boryl cyclobutane | 96% | 99% | bohrium.com |

| 1-(4-chlorophenyl)-3,3-difluorocyclobut-1-ene | [Rh(cod)₂]BF₄ / (R)-DTBM-SEGPHOS | Chiral gem-difluorinated α-boryl cyclobutane | 97% | 98% | bohrium.com |

| 3,3-difluoro-1-(naphthalen-2-yl)cyclobut-1-ene | [Rh(cod)₂]BF₄ / (R)-DTBM-SEGPHOS | Chiral gem-difluorinated α-boryl cyclobutane | 96% | 99% | bohrium.com |

This table illustrates the high efficiency and stereocontrol achievable with modern catalytic methods in the synthesis of chiral fluorinated cyclobutanes.

Other stereoselective methods include:

[2+2] Cycloadditions: Stereoselective [2+2] cycloaddition reactions can be used to construct the cyclobutane ring with a defined stereochemistry. mdpi.com

Ring Contraction: The stereoselective contraction of larger rings, such as pyrrolidines, can yield highly substituted cyclobutane derivatives with excellent stereocontrol. acs.org

Enzymatic Resolution: Biocatalytic methods, such as the enzymatic resolution of racemic cyclobutanols or the desymmetrization of meso compounds, can be employed to separate enantiomers or create chirality. mdpi.com

For a molecule like 3,3-Bis(fluoromethyl)cyclobutanol, which is chiral at the C1 carbon, a stereoselective reduction of a precursor ketone (3,3-Bis(fluoromethyl)cyclobutanone) using a chiral reducing agent or a catalyst (e.g., Corey-Bakshi-Shibata reduction) would be a viable strategy to obtain an enantiomerically enriched product.

Chemical Reactivity and Transformation Studies of 3,3 Bis Fluoromethyl Cyclobutanol Derivatives

Reactivity Profile of the Cyclobutanol (B46151) Moiety

The hydroxyl group on the cyclobutane (B1203170) ring is the primary site for many chemical modifications. Its reactivity is influenced by the steric hindrance and electronic effects imposed by the adjacent gem-bis(fluoromethyl) group.

The secondary alcohol functionality of 3,3-bis(fluoromethyl)cyclobutanol allows for common derivatizations such as esterification and etherification. However, the steric bulk of the neighboring gem-bis(fluoromethyl) groups can hinder the approach of reagents.

Esterification: The formation of esters from 3,3-bis(fluoromethyl)cyclobutanol and a carboxylic acid is typically achieved under acid catalysis (e.g., sulfuric acid) or by using more reactive acylating agents like acyl chlorides or acid anhydrides. libretexts.org For sterically hindered alcohols, specialized methods may be required to achieve high yields. For instance, the use of coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a base such as 4-dimethylaminopyridine (B28879) (DMAP) can facilitate ester formation. researchgate.net Another approach involves the in-situ formation of highly reactive benzotriazole (B28993) esters from the carboxylic acid, which then readily react with the sterically encumbered alcohol. researchgate.net

Etherification: The synthesis of ethers from 3,3-bis(fluoromethyl)cyclobutanol can be accomplished through various methods. The Williamson ether synthesis, involving the deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, is a common route. However, the basic conditions might promote side reactions. Alternatively, transition-metal-catalyzed etherification reactions, such as those employing a palladium-based "Sven-SOX" catalyst, offer a milder and more efficient pathway for forming ethers from alcohols and olefins, which could be applicable to this system. youtube.com

A summary of potential derivatization reactions is presented below:

| Reaction Type | Reagents | Expected Product |

| Esterification | Carboxylic Acid, Acid Catalyst | 3,3-Bis(fluoromethyl)cyclobutyl ester |

| Esterification | Acyl Chloride, Base | 3,3-Bis(fluoromethyl)cyclobutyl ester |

| Etherification | Sodium Hydride, Alkyl Halide | 3,3-Bis(fluoromethyl)cyclobutyl ether |

| Etherification | Olefin, Palladium Catalyst | 3,3-Bis(fluoromethyl)cyclobutyl ether |

Oxidation: The secondary alcohol of 3,3-bis(fluoromethyl)cyclobutanol can be oxidized to the corresponding ketone, 3,3-bis(fluoromethyl)cyclobutanone. libretexts.org A variety of oxidizing agents can be employed for this transformation. libretexts.org Milder reagents like pyridinium (B92312) chlorochromate (PCC) are effective for converting secondary alcohols to ketones without over-oxidation. libretexts.org Stronger, chromium-based reagents such as chromic acid (generated from CrO₃ and H₂SO₄) are also capable of this oxidation. libretexts.orgyoutube.com The strong electron-withdrawing nature of the adjacent fluoromethyl groups can potentially slow down the rate of oxidation. scienceforums.net

Reduction: While 3,3-bis(fluoromethyl)cyclobutanol itself is an alcohol, its corresponding ketone, 3,3-bis(fluoromethyl)cyclobutanone, can be reduced back to the alcohol. This reduction can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), to yield 3,3-bis(fluoromethyl)cyclobutanol.

The primary oxidation and reduction pathways are summarized in the table below:

| Starting Material | Reaction Type | Reagents | Product |

| 3,3-Bis(fluoromethyl)cyclobutanol | Oxidation | PCC or Chromic Acid | 3,3-Bis(fluoromethyl)cyclobutanone |

| 3,3-Bis(fluoromethyl)cyclobutanone | Reduction | NaBH₄ or LiAlH₄ | 3,3-Bis(fluoromethyl)cyclobutanol |

The cyclobutane ring of 3,3-bis(fluoromethyl)cyclobutanol is puckered, not planar, to alleviate torsional strain. masterorganicchemistry.comlibretexts.org This puckered conformation has implications for the stereochemical outcome of reactions at the hydroxyl-bearing carbon. When the hydroxyl group is converted to other functional groups, or when the corresponding ketone is reduced, the stereochemistry of the product is influenced by the direction of nucleophilic or electrophilic attack.

Reactions at the hydroxyl group that proceed via an Sₙ2 mechanism will result in an inversion of stereochemistry at the carbon center. In contrast, reactions that proceed through a planar carbocation intermediate (Sₙ1 mechanism) will likely lead to a mixture of stereoisomers.

The reduction of the corresponding ketone, 3,3-bis(fluoromethyl)cyclobutanone, will also have stereochemical consequences. The hydride can attack the carbonyl carbon from either face of the ring, potentially leading to a mixture of cis and trans isomers (relative to a substituent on another carbon of the ring, if present). The facial selectivity of this attack can be influenced by the steric hindrance posed by the gem-bis(fluoromethyl) group and other substituents on the ring. researchgate.net

Reactivity of the gem-Bis(fluoromethyl) Substituents

The fluorine atoms in the two fluoromethyl groups are highly electronegative, leading to a strong inductive electron-withdrawing effect (-I effect). nih.gov This effect has several important consequences for the reactivity of the molecule:

Increased Acidity of the Hydroxyl Proton: The electron-withdrawing nature of the fluoromethyl groups polarizes the O-H bond, making the hydroxyl proton more acidic compared to a non-fluorinated analogue.

Destabilization of Carbocation Intermediates: The inductive effect of the fluoromethyl groups would destabilize a carbocation formed at the adjacent carbon (the hydroxyl-bearing carbon). This makes reactions that proceed through an Sₙ1 mechanism less favorable.

Influence on the Cyclobutane Ring: The electronegative fluorine atoms can lower the energy of the molecular orbitals of the cyclobutane ring. acs.org This can affect the ring's susceptibility to certain reactions.

While fluorine exhibits a strong inductive effect, it can also participate in a positive mesomeric effect (+M effect) through its lone pairs, which involves donation of electron density. nih.gov However, in the case of the fluoromethyl group, the inductive effect is generally considered to be the dominant factor influencing reactivity.

Nucleophilic Substitution: The carbon-fluorine bond is very strong, and the fluoride (B91410) ion is a poor leaving group. Therefore, direct nucleophilic substitution of the fluorine atoms in the fluoromethyl groups is generally difficult to achieve under standard conditions. youtube.com Furthermore, the fluoromethyl groups are part of a neopentyl-like system, which is known to be sterically hindered and thus very slow to react via an Sₙ2 mechanism. acs.orgyoutube.com Reactions that might proceed via an Sₙ1 mechanism are also disfavored due to the instability of the resulting primary carbocation, which would be further destabilized by the inductive effect of the other fluoromethyl group.

Electrophilic Reactions: The C-H bonds on the fluoromethyl groups are generally not susceptible to electrophilic attack due to the deactivating effect of the adjacent fluorine atom. Electrophilic fluorination often requires specialized and highly reactive fluorinating agents. youtube.comyoutube.com

Ring-Opening Reactions of Strained Cyclobutane Derivatives

The four-membered ring of cyclobutane derivatives is susceptible to cleavage under various conditions due to significant ring strain. The presence of fluorinated substituents can further influence the energetics and pathways of these reactions.

Thermal electrocyclic reactions are a class of pericyclic reactions where a sigma bond is cleaved to form a new pi bond, resulting in a ring-opened, conjugated system. libretexts.org For a cyclobutene (B1205218) derivative, which could be formed from 3,3-bis(fluoromethyl)cyclobutanol, this process is governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules. wikipedia.org

Under thermal conditions, the ring-opening of a cyclobutene is a conrotatory process, meaning the substituents at the termini of the breaking sigma bond rotate in the same direction (both clockwise or both counter-clockwise). wikipedia.orgmasterorganicchemistry.com This stereospecificity arises from the need to maintain maximum orbital overlap in the transition state, specifically involving the highest occupied molecular orbital (HOMO). masterorganicchemistry.com

The presence of substituents on the ring, such as the fluoromethyl groups, can influence the direction of this conrotatory motion, a phenomenon known as torquoselectivity. Studies on related fluorinated cyclobutenes, such as 3-fluorocyclobutene and 3-(trifluoromethyl)cyclobutene, have shown that the electronic nature of the substituent at the C-3 position plays a critical role. acs.orgnih.gov Electron-withdrawing groups, like trifluoromethyl, can favor an "inward" rotation during the electrocyclic opening. nih.gov This preference is a key factor in predicting the geometry of the resulting diene product.

Table 1: Woodward-Hoffmann Rules for Electrocyclic Reactions

| Number of π Electrons | Reaction Condition | Allowed Stereochemistry |

|---|---|---|

| 4n (e.g., 4) | Thermal | Conrotatory |

| 4n (e.g., 4) | Photochemical | Disrotatory |

| 4n + 2 (e.g., 6) | Thermal | Disrotatory |

| 4n + 2 (e.g., 6) | Photochemical | Conrotatory |

This table summarizes the selection rules that predict the stereochemical outcome of electrocyclic reactions based on the number of participating pi electrons and the reaction conditions. wikipedia.org

The cyclobutane ring can undergo cleavage under acidic conditions, a process often initiated by the protonation of a functional group. In the case of 3,3-bis(fluoromethyl)cyclobutanol, the hydroxyl group can be protonated to form a good leaving group (water), leading to the formation of a cyclobutyl carbocation. This strained, high-energy intermediate can then undergo several transformations:

Ring Opening: The carbocation can be stabilized by cleavage of a C-C bond in the ring, relieving ring strain and forming a more stable, open-chain carbocation.

Rearrangement: The initial secondary carbocation could rearrange to a more stable carbocation, if possible, before or after ring opening.

Nucleophilic Attack: The carbocationic center can be attacked by a nucleophile present in the reaction medium, leading to a substituted cyclobutane product without ring cleavage.

The mechanism is highly dependent on reaction conditions and the stability of the intermediates. In related systems, acid-catalyzed reactions can proceed through vinyl cation intermediates, particularly if unsaturation is present. acs.org The strong electron-withdrawing nature of the fluoromethyl groups would be expected to destabilize an adjacent carbocation, potentially influencing the reaction pathway and favoring pathways that place the positive charge further from these groups.

When a substituted cyclobutane ring cleaves, the question of which bond breaks (regioselectivity) and the resulting stereochemistry (stereoselectivity) are paramount.

Regioselectivity: In the acid-mediated ring opening of a derivative of 3,3-bis(fluoromethyl)cyclobutanol, the cleavage would likely occur at one of the bonds adjacent to the carbon bearing the initial positive charge (C1). The choice between the C1-C2 and C1-C4 bonds would be influenced by the stability of the resulting open-chain carbocation. The electron-withdrawing fluoromethyl groups at C3 would significantly impact the stability of any developing positive charge, generally favoring cleavage that leads to a carbocationic center further away from these deactivating groups.

Stereoselectivity: For concerted reactions like thermal electrocyclic ring-openings, the stereoselectivity is strictly controlled by the conrotatory or disrotatory nature of the process, as discussed previously. wikipedia.orgnih.gov In stepwise processes involving intermediates, the stereochemical outcome is often less specific and can lead to mixtures of isomers, although steric hindrance and the conformational preferences of intermediates can still impart a degree of selectivity. Investigations into related cycloaddition reactions have highlighted the importance of both experimental and computational approaches to understand and predict the regiochemical outcomes. beilstein-journals.org

Derivatization Strategies for Expanding the Scope of 3,3-Bis(fluoromethyl)cyclobutanol

The functional groups on 3,3-bis(fluoromethyl)cyclobutanol—the hydroxyl group and the fluorinated alkyl chains—provide handles for further chemical modification, allowing for the synthesis of a diverse range of analogues.

The hydroxyl group is a versatile starting point for numerous transformations. Standard organic reactions can be applied to modify this group, including:

Oxidation: Oxidation of the secondary alcohol would yield the corresponding ketone, 3,3-bis(fluoromethyl)cyclobutanone. This ketone could then serve as a precursor for a wide array of subsequent reactions, such as Grignard additions or reductive aminations.

Esterification/Etherification: Reaction with acyl chlorides, anhydrides, or alkyl halides can produce a variety of esters and ethers, modifying the polarity and steric profile of the molecule.

Substitution: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate), enabling nucleophilic substitution reactions to introduce other functional groups like azides, nitriles, or halides.

Furthermore, studies on related fluorinated cyclobutanes have demonstrated the conversion of carboxylic acid groups into trifluoromethyl groups using reagents like sulfur tetrafluoride (SF₄). nih.gov This suggests that if the alcohol on 3,3-bis(fluoromethyl)cyclobutanol were converted to a carboxylic acid, further fluorination could be possible.

The cyclobutane ring itself imparts significant conformational restriction compared to an open-chain analogue. The ring is not planar but exists in a puckered conformation. acs.org The substituents on the ring can adopt either axial or equatorial positions, and the energy barrier to ring-flipping influences the conformational population.

Crystallographic analysis of related CF₃-cyclobutanes shows that the puckering angle is typically in the range of 158–175°, indicating a nearly flat ring structure. acs.org Interestingly, in many of these structures, the bulky trifluoromethyl substituent was found to preferentially adopt an axial position. acs.org This conformational behavior is crucial for designing analogues where the spatial orientation of substituents is fixed, a key strategy in medicinal chemistry for optimizing interactions with biological targets. nih.gov By synthesizing various derivatives, the conformational landscape of the 3,3-bis(fluoromethyl)cyclobutane scaffold can be systematically explored to create molecules with specific three-dimensional shapes.

Table 2: Conformational Data for Selected Phenyl-Substituted CF₃-Cyclobutanes

| Compound | CF₃ Position | Puckering Angle (γ) | Dihedral Angle (φ₁) | Dihedral Angle (φ₂) |

|---|---|---|---|---|

| 3a | Axial | 164.2° | 83.1° | 83.1° |

| 5a | Axial | 174.6° | 92.0° | 92.0° |

| 18a | Equatorial | 163.5° | 99.5° | 99.5° |

| 1e | Axial | 158.3° | 89.8° | 89.8° |

Data adapted from crystallographic analysis of related CF₃-cyclobutanes, illustrating the puckered nature and substituent preferences of the ring. acs.org The dihedral angles (φ) describe the alignment of the phenyl substituent relative to the trifluoromethyl group.

Advanced Spectroscopic and Structural Elucidation Techniques in Cyclobutanol Chemistry

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic compounds in solution. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the molecular framework, connectivity, and stereochemistry.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques for elucidating the carbon-hydrogen framework of a molecule.

In the ¹H NMR spectrum of 3,3-Bis(fluoromethyl)cyclobutanol, distinct signals would correspond to the different proton environments. The proton of the hydroxyl group (-OH) would appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration. The proton on the carbon bearing the hydroxyl group (CH-OH) would exhibit a signal whose multiplicity depends on the coupling with adjacent ring protons. The methylene (B1212753) protons of the two fluoromethyl (-CH₂F) groups are chemically equivalent and would appear as a doublet due to coupling with the adjacent fluorine atom. The remaining protons on the cyclobutane (B1203170) ring would show complex splitting patterns due to geminal and vicinal coupling with each other.

¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. libretexts.org For 3,3-Bis(fluoromethyl)cyclobutanol, five distinct signals would be expected, corresponding to the five unique carbon environments. The carbon atom bonded to the electronegative oxygen of the hydroxyl group (C-OH) would appear significantly downfield. libretexts.orgchemicalbook.com The quaternary carbon atom bonded to the two fluoromethyl groups would also have a characteristic chemical shift. The carbon atoms of the fluoromethyl groups (-CH₂F) would be identifiable by their large one-bond carbon-fluorine coupling constant (¹JCF), appearing as a triplet in a proton-coupled spectrum or a doublet in a proton-decoupled spectrum. The remaining two carbons of the cyclobutane ring would have shifts in the aliphatic region, consistent with substituted cyclobutanes. docbrown.info

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 3,3-Bis(fluoromethyl)cyclobutanol

| Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

|---|---|---|---|

| -OH | Variable (e.g., 1-5) | - | Broad singlet, position depends on solvent and concentration. |

| CH-OH | ~4.0 - 4.5 | ~65 - 75 | Electronegative oxygen causes a downfield shift. chemicalbook.comyoutube.com |

| Ring -CH₂- | ~1.5 - 2.5 | ~20 - 40 | Complex multiplets due to ring strain and coupling. docbrown.info |

| -CH₂F | ~4.5 - 5.0 | ~80 - 90 | Signal is a doublet in ¹H NMR (²JHF) and a triplet in ¹³C NMR (¹JCF). |

Note: These are estimated values. Actual shifts can vary based on solvent and experimental conditions.

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically to study fluorine-containing compounds. beilstein-journals.org Given that ¹⁹F is a spin-½ nucleus with 100% natural abundance, this method provides clear and unambiguous signals for the fluoroalkyl groups in 3,3-Bis(fluoromethyl)cyclobutanol. beilstein-journals.org

For this molecule, the two fluoromethyl groups are chemically equivalent. Therefore, the ¹⁹F NMR spectrum would display a single signal. This signal would be split into a triplet due to coupling with the two adjacent protons of the methylene group (a ²JHF coupling). The chemical shift of this triplet would be in the characteristic region for primary alkyl fluorides, providing direct evidence for the presence and electronic environment of the -CH₂F moieties.

While 1D NMR spectra establish connectivity, 2D NMR techniques are essential for confirming assignments and elucidating the three-dimensional stereochemistry. youtube.com

COSY (Correlation Spectroscopy): A COSY spectrum would reveal proton-proton coupling correlations. It would show cross-peaks between the CH-OH proton and its adjacent ring protons, as well as between the different sets of protons on the cyclobutane ring, confirming the connectivity pathway around the four-membered ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. youtube.com This technique would be used to definitively assign which proton signal corresponds to which carbon signal. For instance, it would link the proton signal of the CH-OH group to its corresponding carbon signal and the methylene protons of the -CH₂F groups to their carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is crucial for determining the spatial arrangement of atoms. It detects correlations between protons that are close in space, even if they are not directly bonded. This would help in defining the relative orientation of the hydroxyl group and the fluoromethyl groups (e.g., axial or equatorial) in the puckered cyclobutane ring in solution.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal, a detailed electron density map is generated, from which atomic positions, bond lengths, and bond angles can be calculated with high precision. acs.org

A successful X-ray crystallographic analysis of 3,3-Bis(fluoromethyl)cyclobutanol would provide exact measurements of all bond lengths and angles. This would include the C-C, C-O, and C-F bond lengths and the C-C-C bond angles within the strained cyclobutane ring. This data is invaluable for understanding the effects of steric strain and substituent electronegativity on the molecular geometry. For instance, studies on similar fluorinated cyclobutanes have used this technique to characterize their structures. nih.govacs.org

Cyclobutane rings are generally not planar but adopt a "puckered" or folded conformation to relieve torsional strain. researchgate.netnih.gov X-ray crystallography can precisely determine the degree of this puckering, often described by a puckering angle. acs.orgnih.gov Studies on substituted cyclobutanes have shown that the puckering angle is influenced by the nature and position of the substituents. acs.orgacs.org For 3,3-Bis(fluoromethyl)cyclobutanol, the analysis would reveal the exact puckering angle of the four-membered ring. Furthermore, it would definitively establish the conformational preferences of the hydroxyl and fluoromethyl substituents in the solid state, identifying whether they occupy axial or equatorial positions relative to the mean plane of the ring. nih.gov This information is critical for understanding the molecule's stable conformation and its potential interactions in a crystalline lattice. rsc.org

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| 3,3-Bis(fluoromethyl)cyclobutanol |

| Cyclobutane |

Spatial Orientation of Bis(fluoromethyl) Substituents

There is currently no available research data from techniques such as 2D NMR (NOESY, ROESY) or X-ray crystallography that would define the precise spatial orientation of the two fluoromethyl groups on the cyclobutane ring of 3,3-Bis(fluoromethyl)cyclobutanol. Such studies would be crucial to determine whether the substituents adopt axial, equatorial, or a mixed conformational state, and to understand the steric and electronic interactions that govern the ring's puckering.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Specific mass spectrometry data for 3,3-Bis(fluoromethyl)cyclobutanol, which would confirm its molecular mass and elucidate its fragmentation pathways under ionization, is not present in the available scientific literature. This information would be vital for its unequivocal identification and for understanding the stability of the molecule and its fragments.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Detailed infrared (IR) and Raman spectra for 3,3-Bis(fluoromethyl)cyclobutanol have not been published. These spectroscopic techniques would identify the characteristic vibrational modes of its functional groups, including the O-H stretch of the alcohol, the C-F stretches of the fluoromethyl groups, and the various vibrations of the cyclobutane ring. Without this data, a complete vibrational assignment for the molecule cannot be compiled.

No Publicly Available Research Found for 3,3-Bis(fluoromethyl)cyclobutanol

Despite a comprehensive search of scientific literature and computational chemistry databases, no specific theoretical or computational investigations on the chemical compound 3,3-Bis(fluoromethyl)cyclobutanol could be identified.

As a result, the generation of an article with the requested detailed research findings, data tables, and in-depth analysis of its molecular and electronic properties is not possible at this time. The explicit focus on "3,3-Bis(fluoromethyl)cyclobutanol" in the user's request, coupled with the strict exclusion of information not directly pertaining to this compound, prevents the substitution of data from analogous or related molecules.

The requested article outline necessitates access to published studies employing sophisticated computational methods, such as:

Density Functional Theory (DFT): For the analysis of ground and transition states, which would provide insights into the molecule's geometry, stability, and reactivity.

Ab Initio Methods: For a high-level characterization of its electronic structure, offering a precise understanding of electron distribution and molecular orbitals.

Mechanistic Studies: To computationally elucidate reaction pathways, energy barriers, and predict the regioselectivity and stereoselectivity of reactions involving this specific fluorinated cyclobutanol (B46151).

The absence of such dedicated research in the public domain means that any attempt to create the requested content would be purely speculative and would not meet the required standards of scientific accuracy and evidence-based reporting. Further investigation into this compound would require original research to be conducted and published by the scientific community.

Theoretical and Computational Investigations of 3,3 Bis Fluoromethyl Cyclobutanol

Analysis of Electronic Effects and Intermolecular Interactions

Inductive and Hyperconjugative Effects of Fluoromethyl Substituents

In addition to the inductive effect, hyperconjugation plays a role in the electronic structure. Specifically, negative hyperconjugation can occur, involving the donation of electron density from the filled p-type lone pair orbitals of the fluorine atoms into the adjacent antibonding σ* orbitals of the C-C bonds. This interaction can lead to a slight shortening of the C-F bonds and a corresponding lengthening of the C-C bonds. The interplay between the strong inductive effect and the weaker hyperconjugative effects determines the net electronic influence of the fluoromethyl substituents.

| Effect | Description | Consequence for 3,3-Bis(fluoromethyl)cyclobutanol |

| Inductive Effect (-I) | Electron withdrawal through sigma bonds due to the high electronegativity of fluorine. | Increased acidity of the hydroxyl group, polarization of the cyclobutane (B1203170) ring. |

| Hyperconjugation | Delocalization of electrons from a filled orbital (e.g., F lone pair) to an adjacent unfilled antibonding orbital (e.g., σ* C-C). | Minor influence on bond lengths and overall electronic distribution. |

Applications of Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For 3,3-Bis(fluoromethyl)cyclobutanol, the distribution and energies of these orbitals are heavily influenced by the fluoromethyl and hydroxyl groups.

| Orbital | Expected Localization | Impact of Substituents | Predicted Reactivity |

| HOMO | Oxygen lone pairs of the hydroxyl group. | Energy is lowered by the -I effect of fluoromethyl groups. | Reduced nucleophilicity compared to cyclobutanol (B46151). |

| LUMO | σ* orbitals of C-F and C-O bonds. | Energy is lowered, making the molecule a better electron acceptor. | Susceptible to nucleophilic attack at the carbon bearing the hydroxyl group or the fluoromethylated carbon. |

Natural Bond Orbital (NBO) Analysis for Charge Transfer Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule by localizing the wavefunction into orbitals that correspond to the familiar Lewis structure elements (bonds and lone pairs). For 3,3-Bis(fluoromethyl)cyclobutanol, NBO analysis can quantify the charge transfer interactions between donor (filled) and acceptor (unfilled) orbitals.

Key interactions to investigate include the delocalization of the oxygen lone pairs (n_O) into the antibonding orbitals of the adjacent C-C bonds (σ(C-C)) and the C-H bonds (σ(C-H)). More significantly, the analysis can reveal the extent of intramolecular charge transfer from the cyclobutane ring or the hydroxyl group towards the electron-withdrawing fluoromethyl groups. The second-order perturbation theory analysis within the NBO framework provides stabilization energies (E(2)) associated with these donor-acceptor interactions, quantifying their importance.

| Donor NBO | Acceptor NBO | Stabilization Energy (E(2)) (kcal/mol) (Illustrative) | Interaction Type |

| n(O) | σ(C1-C2) | 1.5 | Hyperconjugation |

| n(O) | σ(C1-C4) | 1.5 | Hyperconjugation |

| σ(C2-H) | σ(C1-O) | 0.8 | Hyperconjugation |

| n(F) | σ(C3-C5) | 2.5 | Negative Hyperconjugation |

Conformational Analysis and Exploration of Energy Landscapes

Computational methods can be used to explore this landscape by calculating the relative energies of different conformers. The most stable conformer will seek to minimize steric hindrance and unfavorable electrostatic interactions. For 3,3-Bis(fluoromethyl)cyclobutanol, the puckered ring can adopt various conformations, and for each, the hydroxyl group and the fluoromethyl groups can have different spatial arrangements. The interplay of steric repulsion between the substituents and intramolecular hydrogen bonding involving the hydroxyl group and the fluorine atoms will dictate the preferred geometry.

| Conformer | Puckering Angle (°) (Illustrative) | Dihedral Angle (H-O-C1-C2) (°) (Illustrative) | Relative Energy (kcal/mol) (Illustrative) |

| 1 | 25 | 180 (anti) | 0.0 |

| 2 | 23 | 60 (gauche) | 1.2 |

| 3 | 26 | -60 (gauche) | 1.3 |

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While conformational analysis provides a static picture of stable conformers, molecular dynamics (MD) simulations offer insights into the dynamic behavior of 3,3-Bis(fluoromethyl)cyclobutanol over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of conformational transitions and the influence of the surrounding environment, such as a solvent.

By simulating the molecule in a solvent box (e.g., water), one can study how solvent molecules interact with the solute and affect its conformational preferences. For instance, the ability of the hydroxyl group to form hydrogen bonds with water molecules can compete with intramolecular hydrogen bonding, potentially altering the favored conformation. MD simulations can also be used to calculate time-averaged properties and to understand the flexibility of the cyclobutane ring and the substituent groups.

| Simulation Parameter | Value (Illustrative) | Purpose |

| Time Step | 1 fs | Integration step for the equations of motion. |

| Simulation Length | 100 ns | To allow for sufficient sampling of conformational space. |

| Solvent | Explicit Water (e.g., TIP3P model) | To model the effect of an aqueous environment. |

| Temperature | 300 K | To simulate behavior at room temperature. |

| Pressure | 1 atm | To simulate behavior at standard pressure. |

Research Applications and Utility of 3,3 Bis Fluoromethyl Cyclobutanol As Advanced Building Blocks

Role as a Versatile Synthetic Intermediate in Organic Synthesis

3,3-Bis(fluoromethyl)cyclobutanol is a key intermediate in the synthesis of more complex molecules. Its bifunctional nature, possessing both hydroxyl and fluoromethyl groups, allows for a wide range of chemical transformations. The hydroxyl group can be readily oxidized to a ketone or converted to other functional groups, while the fluoromethyl groups impart unique properties to the resulting molecules. This versatility makes it an attractive starting material for the construction of diverse molecular architectures.

The synthesis of related fluorinated cyclobutane (B1203170) building blocks often involves the fluorination of cyclobutanecarboxylic acids using reagents like sulfur tetrafluoride (SF₄). acs.orgnih.gov This established methodology suggests that 3,3-Bis(fluoromethyl)cyclobutanol can be derivatized and incorporated into various molecular frameworks, serving as a reliable anchor for introducing the difluoromethylcyclobutane moiety.

Design and Synthesis of Novel Fluorinated Building Blocks

The development of novel building blocks is crucial for expanding the accessible chemical space for drug discovery and materials science. beilstein-journals.org 3,3-Bis(fluoromethyl)cyclobutanol serves as a foundational component for generating a new class of fluorinated building blocks characterized by the unique 3,3-bis(fluoromethyl)cyclobutyl moiety.

The generation of compound libraries with diverse scaffolds is a key strategy in high-throughput screening to identify new bioactive molecules. targetmol.comresearchgate.net The 3,3-bis(fluoromethyl)cyclobutanol core allows for significant scaffold diversification. The hydroxyl group provides a convenient handle for attaching various R-groups, leading to the creation of large libraries of compounds with a common fluorinated core but varying peripheral functionalities. This approach is instrumental in exploring structure-activity relationships (SAR) and identifying promising lead compounds. The availability of such libraries with unique, three-dimensional fragments is essential for fragment-based drug discovery (FBDD). nih.gov

Table 1: Potential Library Diversification from 3,3-Bis(fluoromethyl)cyclobutanol

| Starting Material | Reaction Type | Resulting Functional Group | Potential Diversity |

| 3,3-Bis(fluoromethyl)cyclobutanol | Etherification | Ethers | Alkyl, Aryl, Heteroaryl chains |

| 3,3-Bis(fluoromethyl)cyclobutanol | Esterification | Esters | Acyl, Arylcarbonyl groups |

| 3,3-Bis(fluoromethyl)cyclobutanone | Reductive Amination | Amines | Primary, Secondary, Tertiary amines |

| 3,3-Bis(fluoromethyl)cyclobutanone | Wittig Reaction | Alkenes | Substituted alkenes |

Strategies for Modulating Molecular Properties for Research Purposes

The introduction of fluorine can dramatically alter the properties of a molecule. The 3,3-bis(fluoromethyl)cyclobutyl group offers a unique tool for modulating these properties in a controlled manner.

Table 2: Comparison of Physicochemical Properties

| Moiety | Lipophilicity (logD) | Metabolic Stability | Reference |

| tert-Butyl | Baseline | Variable | acs.orgnih.gov |

| Trifluoromethyl-cyclobutane | Increased | Inconsistent | acs.orgnih.gov |

Note: Data is based on the replacement of a tert-butyl group with a trifluoromethyl-cyclobutane group in bioactive compounds. Similar trends can be anticipated for the 3,3-bis(fluoromethyl)cyclobutyl group.

The cyclobutane ring is conformationally constrained, and the two fluoromethyl groups at the 3-position introduce significant steric bulk. This well-defined three-dimensional shape can be exploited to probe the steric requirements of enzyme active sites or receptor binding pockets. acs.org The rigid nature of the scaffold can pre-organize appended functional groups into specific spatial orientations, which can enhance binding affinity and selectivity. The steric demand of substituents on a cyclobutane ring can dictate the outcome of chemical reactions, highlighting the importance of its defined geometry in synthesis and molecular design. acs.org In drug design, the unique steric profile of the 3,3-bis(fluoromethyl)cyclobutyl group can be used to achieve selective binding to a target protein while avoiding off-target interactions.

Applications in Bioisosteric Replacement Strategies in Chemical Biology Research

Bioisosteric replacement is a cornerstone strategy in medicinal chemistry and chemical biology for the optimization of lead compounds. spirochem.com This approach involves substituting a specific functional group or fragment within a biologically active molecule with another group that has similar steric, electronic, and physicochemical properties. unipd.it The goal is to modulate the molecule's characteristics—such as potency, selectivity, metabolic stability, and solubility—while preserving or enhancing its desired biological activity. spirochem.comnih.gov The strategic incorporation of fluorine and fluorinated fragments, like those in 3,3-bis(fluoromethyl)cyclobutanol, has become a particularly fruitful area of bioisosteric replacement. nih.govsci-hub.se The unique properties of fluorine can profoundly influence a molecule's conformation, pKa, lipophilicity, and metabolic profile. nih.gov The success of this strategy often depends on a deep understanding of the biological target's structure and environment, as the effects of a bioisosteric switch are highly context-dependent. nih.govsci-hub.se

Cyclobutane as a Mimetic for Other Ring Systems

The cyclobutane ring, a key feature of 3,3-bis(fluoromethyl)cyclobutanol, is an increasingly valuable scaffold in medicinal chemistry due to its unique structural and chemical properties. nih.govnih.gov Its distinct, puckered three-dimensional structure offers a powerful tool for creating mimetics of other cyclic and acyclic systems. nih.govru.nl

Key applications of the cyclobutane ring as a mimetic include:

Aryl Group Isostere: The cyclobutane ring can serve as a non-planar bioisostere for aromatic rings. This substitution can reduce the planarity of a molecule, which may improve solubility and metabolic stability by disrupting stacking interactions with metabolizing enzymes. nih.govru.nl Its three-dimensional vectoral capacity allows it to position key pharmacophoric groups in specific orientations to fill hydrophobic pockets within a target protein. nih.govnih.gov

Alkene Mimetic: By replacing a flexible and metabolically susceptible alkene double bond with a more rigid and stable cyclobutane ring, chemists can prevent cis/trans isomerization and improve the metabolic profile of a compound. nih.govnih.gov

Conformational Restriction: The inherent rigidity of the cyclobutane ring restricts the free rotation that would be present in an open-chain aliphatic system. nih.govlifechemicals.com This conformational constraint can lock a molecule into its bioactive conformation, minimizing the entropic penalty upon binding to its biological target and thus potentially increasing binding affinity and cellular permeability. nih.gov

Replacement for Larger Rings: In some molecular contexts, a compact cyclobutane ring can effectively replace larger, more flexible cyclic systems, leading to improvements in physicochemical properties. nih.govnih.gov

The utility of the cyclobutane scaffold lies in its ability to confer structural rigidity and precise spatial orientation of substituents, making it a versatile building block for mimicking various structural motifs in drug discovery programs. nih.govnih.gov

Exploration of Fluoroalkyl-Cyclobutane as a tert-Butyl Group Analogue

The tert-butyl group is a common substituent in bioactive molecules, valued for its steric bulk. However, it can be susceptible to metabolic oxidation. The 1-trifluoromethyl-cyclobutyl group, structurally related to the core of 3,3-bis(fluoromethyl)cyclobutanol, has emerged as a compelling bioisosteric replacement for the tert-butyl group. acs.orgnih.gov This substitution has been systematically studied to understand its impact on various molecular properties critical for drug development. acs.org

Research findings indicate that replacing a tert-butyl group with a trifluoromethyl-cyclobutane moiety leads to predictable changes in physicochemical properties. acs.orgnih.gov While slightly larger in steric size, the fluoroalkyl-cyclobutane group offers a valuable tool for fine-tuning a molecule's profile. acs.org

Impact on Lipophilicity and Solubility: The introduction of fluorine typically increases a molecule's lipophilicity. sci-hub.se Studies comparing tert-butyl-containing compounds with their trifluoromethyl-cyclobutane analogues confirm this trend. In several bioactive compounds, this replacement resulted in a significant increase in the distribution coefficient (log D) by approximately 0.5 units, indicating higher lipophilicity. acs.org The effect on aqueous solubility is less consistent; in some cases, the solubility is preserved or slightly decreased, while in others, a notable decrease is observed. acs.org

Table 1: Comparison of Lipophilicity (log D) in Bioactive Compounds

| Compound | log D (tert-Butyl) | log D (CF₃-Cyclobutane) | Change in log D |

|---|---|---|---|

| Butenafine | 3.6 | 4.1 | +0.5 |

| Pinoxaden | 2.8 | 3.3 | +0.5 |

| Tebutam | 2.5 | 3.0 | +0.5 |

| Pivhydrazine | -0.5 | 0.0 | +0.5 |

Data sourced from a 2024 study in JACS Au. acs.org

Impact on Acidity (pKa): The strong electron-withdrawing nature of the trifluoromethyl group significantly increases the acidity of neighboring functional groups. When a tert-butyl group in pivalic acid was replaced with a trifluoromethyl-cyclobutane group, the acidity increased dramatically, with the pKa value dropping by nearly two units. acs.orgnih.gov An even more pronounced effect was observed for amines, where the pKa of the corresponding hydrochloride salt decreased by more than 5 units. acs.orgnih.gov This pKa modulation can be crucial for altering a drug's ionization state, which affects its absorption, distribution, and target engagement. nih.gov

Table 2: Comparison of Acidity (pKa)

| Compound Type | pKa (tert-Butyl) | pKa (CF₃-Cyclobutane) |

|---|---|---|

| Carboxylic Acid (Pivalic Acid Analogue) | 4.79 | 2.92 |

| Amine (Amine Hydrochloride Analogue) | 10.69 | 5.29 |

Data sourced from a 2024 study in JACS Au. acs.orgnih.gov

Impact on Metabolic Stability: A primary motivation for replacing a tert-butyl group is to improve metabolic stability. nih.gov The effect of the trifluoromethyl-cyclobutane substitution is variable and context-dependent. acs.org In some model compounds, the replacement led to a significant increase in metabolic stability (lower clearance), while in others, stability decreased. acs.org This highlights that while the fluoroalkyl-cyclobutane moiety can serve as a metabolically robust alternative, its effectiveness must be evaluated on a case-by-case basis. acs.orgnih.gov

Future Research Directions and Emerging Opportunities in 3,3 Bis Fluoromethyl Cyclobutanol Chemistry

Development of Novel Asymmetric Synthetic Methodologies for Enantiopure Access

The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of methods for the enantioselective synthesis of 3,3-Bis(fluoromethyl)cyclobutanol is a critical area for future research. Accessing enantiopure forms of this alcohol would enable the investigation of its stereoisomers in chiral materials and as building blocks for pharmaceuticals.

Future efforts in this area could draw inspiration from established asymmetric syntheses of related cyclobutane (B1203170) derivatives. For instance, the catalytic asymmetric reduction of a prochiral ketone, such as 3,3-bis(fluoromethyl)cyclobutanone, is a promising strategy. This approach has been successfully employed for the synthesis of other chiral alcohols and could be adapted for the target molecule. acs.orgnih.gov The development of chemoenzymatic processes, integrating chemical catalysis with highly selective enzymatic reductions, could also provide an efficient and environmentally friendly route to enantiopure 3,3-Bis(fluoromethyl)cyclobutanol. acs.orgnih.gov

Another viable approach is the desymmetrization of meso-cyclobutene precursors. Copper-catalyzed enantioselective desymmetrization has been shown to be effective for preparing a variety of chiral cyclobutanes with high levels of diastereo- and enantiocontrol. nih.gov Similarly, chiral phosphoric acid-catalyzed enantioselective condensation of 2,2-disubstituted cyclobutane-1,3-diones represents another powerful tool for creating quaternary carbon-containing cyclobutanes. nih.gov These methodologies could potentially be adapted to precursors of 3,3-Bis(fluoromethyl)cyclobutanol.

| Catalyst System | Substrate Type | Product Type | Enantiomeric Excess (ee) | Reference |

| Chiral Phosphoric Acid | 2,2-disubstituted cyclobutane-1,3-dione | Quaternary carbon-containing cyclobutane | Good to high | nih.gov |

| Copper(I)/Chiral Ligand | meso-Cyclobutene | Chiral cyclobutylboronate | High | nih.gov |

| Rhodium/Chiral Ligand | Cyclobutene (B1205218) | Chiral cyclobutane | High | nih.gov |

| Carbonic Anhydrase II | Aryl alkane/alkene/alkyne | Chiral alcohol | Up to 99% | acs.org |

Table 1: Representative Asymmetric Methodologies Applicable to Cyclobutane Synthesis

Exploration of Catalytic Methods for Direct C–H Functionalization

Direct C–H functionalization has emerged as a powerful strategy in organic synthesis, offering a more atom- and step-economical approach to molecular diversification. nih.govnih.govyoutube.com For a molecule like 3,3-Bis(fluoromethyl)cyclobutanol, the selective functionalization of the C–H bonds on the cyclobutane ring would open up avenues for creating a diverse library of derivatives with potentially novel properties.

Future research could focus on transition-metal-catalyzed C–H activation. Palladium and rhodium catalysts have been particularly successful in directing the functionalization of C(sp²) and C(sp³) C–H bonds. nih.govnih.govnih.gov For instance, rhodium(II)-catalyzed C–H functionalization of cyclobutanes has been shown to be highly regio- and stereoselective, allowing for the introduction of various functional groups. nih.gov The development of similar catalytic systems for 3,3-Bis(fluoromethyl)cyclobutanol could enable the synthesis of novel analogs for screening in drug discovery and materials science.

Radical-based C–H fluorination presents another exciting opportunity. nih.govuga.edu These methods often employ electrophilic N-F reagents and can be complementary to transition-metal-catalyzed approaches, particularly for the functionalization of unactivated C–H bonds. nih.govuga.edu The application of such radical-based methods to 3,3-Bis(fluoromethyl)cyclobutanol could provide a direct route to polyfluorinated cyclobutane derivatives.

| Catalyst/Reagent | C–H Bond Type | Functionalization Type | Key Features | Reference |

| Rhodium(II) catalysts | C(sp³)–H | Carbene insertion | Regio- and stereoselective | nih.gov |

| Palladium catalysts | C(sp²)–H, C(sp³)–H | Arylation, Alkylation | Directing group-assisted | nih.gov |

| N-F reagents | C(sp³)–H | Radical fluorination | Undirected fluorination | nih.govuga.edu |

| Iron chloride | C(sp³)–H | Nucleophilic substitution | Via carbocation intermediates | acs.org |

Table 2: Potential Catalytic Methods for C–H Functionalization of Cyclobutanes

Integration into High-Throughput Synthesis and Automated Platforms

High-throughput synthesis and automated platforms are transforming the landscape of chemical research, enabling the rapid generation and screening of large compound libraries. The integration of 3,3-Bis(fluoromethyl)cyclobutanol into such platforms would significantly accelerate the discovery of new materials and bioactive molecules derived from this scaffold.

Future work should focus on developing robust and scalable synthetic routes to 3,3-Bis(fluoromethyl)cyclobutanol and its key intermediates that are amenable to automation. This includes the development of continuous-flow processes, which offer advantages in terms of safety, efficiency, and scalability, particularly for reactions involving hazardous reagents or intermediates. nih.gov For example, a continuous-flow system could be designed for the synthesis of the precursor ketone, 3,3-bis(fluoromethyl)cyclobutanone, followed by an automated reduction and purification step to yield the target alcohol.

The development of modular synthetic strategies, where different functional groups can be easily introduced in a systematic manner, is also crucial for high-throughput synthesis. The C–H functionalization methods discussed in the previous section are well-suited for this purpose, as they would allow for the late-stage diversification of the 3,3-Bis(fluoromethyl)cyclobutanol core.

Advanced Applications in Materials Science and Polymer Chemistry

The unique combination of a rigid cyclobutane core and the electron-withdrawing fluoromethyl groups suggests that 3,3-Bis(fluoromethyl)cyclobutanol could be a valuable monomer for the synthesis of advanced polymers with tailored properties. The hydroxyl group provides a convenient handle for polymerization reactions, such as esterification or etherification, to form polyesters and polyethers.

Future research in this area should explore the polymerization of 3,3-Bis(fluoromethyl)cyclobutanol with various co-monomers to create a range of new materials. It is anticipated that the incorporation of the 3,3-bis(fluoromethyl)cyclobutane moiety into a polymer backbone would enhance its thermal stability, chemical resistance, and modify its optical and dielectric properties. dtic.mil For instance, polyesters derived from this diol could exhibit improved thermal stability and low flammability, making them suitable for applications in demanding environments.

The synthesis of cyclobutane-based polymers has been achieved through methods like [2+2] photocycloaddition polymerizations. nih.gov While not directly applicable to the alcohol itself, the cyclobutane ring within the monomer could influence the properties of polymers formed through other mechanisms. The development of polymers from functionalized cyclobutane diols has been shown to yield materials with a wide range of glass transition and decomposition temperatures. rsc.org

| Polymer Type | Monomer(s) | Potential Properties | Reference |

| Polyesters | Diol (e.g., CBDO-1), Diacid | Good thermal stability (Td: 381–424 °C) | rsc.org |

| Poly(ε-caprolactone) Copolymers | ε-caprolactone, 3,3-bis(chloromethyl)oxacyclobutane | Functionalizable, biocompatible | researchgate.net |

| Truxinate Cyclobutane Polyesters | Bis-cinnamate monomers | Variable thermal and physical properties | nih.gov |

Table 3: Examples of Cyclobutane-Containing Polymers and Their Properties

Expanding the Scope of Related Fluoro-substituted Cyclobutane Ring Systems

The exploration of 3,3-Bis(fluoromethyl)cyclobutanol chemistry should not be conducted in isolation. A broader investigation into related fluoro-substituted cyclobutane ring systems will provide valuable context and uncover new synthetic strategies and applications. This includes the synthesis and study of cyclobutanes with different fluorinated substituents (e.g., -CHF₂, -CF₃) and varying substitution patterns.

Future research should aim to establish structure-property relationships for a wide range of fluoro-substituted cyclobutanes. researchgate.net This would involve the systematic synthesis of a library of these compounds and the characterization of their physical and chemical properties, such as acidity/basicity, lipophilicity, and metabolic stability. acs.org Understanding these relationships will be crucial for the rational design of new fluorinated molecules for specific applications.

Furthermore, the development of synthetic methods for other fluoro-substituted cyclobutanes will likely provide insights that are applicable to the synthesis of 3,3-Bis(fluoromethyl)cyclobutanol. For example, methods developed for the synthesis of gem-difluorocyclobutanes from 3,3-difluorocyclobutanone (B595554) could potentially be adapted for the synthesis of the target molecule from its corresponding ketone. acs.org

Q & A

Q. What are the established synthetic routes for 3,3-disubstituted cyclobutanols like 3,3-Bis(fluoromethyl)cyclobutanol?